molecular formula C21H15ClIN5 B14408229 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide CAS No. 87582-49-8

3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide

Cat. No.: B14408229
CAS No.: 87582-49-8
M. Wt: 499.7 g/mol
InChI Key: OEDJKESUZQKZCW-UHFFFAOYSA-M
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Description

3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrazolium core, which is known for its applications in biological assays and other chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the tetrazole ring. The final step involves the iodination of the tetrazole compound to produce the desired iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in cell viability assays due to its ability to form formazan dyes upon reduction.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide exerts its effects involves its interaction with cellular components. In biological assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability. The molecular targets include various dehydrogenases and reductases present in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium chloride
  • 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium bromide

Uniqueness

3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

87582-49-8

Molecular Formula

C21H15ClIN5

Molecular Weight

499.7 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-3-phenyltetrazol-2-ium-5-yl]-1H-indole;iodide

InChI

InChI=1S/C21H15ClN5.HI/c22-15-10-12-17(13-11-15)27-25-21(24-26(27)16-6-2-1-3-7-16)19-14-23-20-9-5-4-8-18(19)20;/h1-14,23H;1H/q+1;/p-1

InChI Key

OEDJKESUZQKZCW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54.[I-]

Origin of Product

United States

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